N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE is a complex organic compound that features a unique combination of pyridyl, thiadiazolyl, and oxazolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE typically involves multiple steps. The process begins with the preparation of the core structures, such as the pyridyl and thiadiazolyl groups, followed by their functionalization and coupling. Common reagents used in these reactions include dimethylamine, pyridine derivatives, and thiadiazole precursors. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-4-PYRIDYLAMINE: A simpler analog with similar pyridyl and dimethylamine groups.
N,N-DIMETHYL-3,5-DINITRO-1H-PYRAZOL-4-AMINE: Another compound with dimethylamine functionality but different core structure.
N,N-DIMETHYL-4-AMINOPYRIDINE: A related compound with similar functional groups but different overall structure.
Uniqueness
N,N-DIMETHYL-N-{4-[5-({[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}METHYL)-1,3-OXAZOLAN-2-YL]PHENYL}AMINE is unique due to its combination of pyridyl, thiadiazolyl, and oxazolan groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5OS2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[5-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-oxazolidin-2-yl]aniline |
InChI |
InChI=1S/C19H21N5OS2/c1-24(2)15-5-3-13(4-6-15)17-21-11-16(25-17)12-26-19-23-22-18(27-19)14-7-9-20-10-8-14/h3-10,16-17,21H,11-12H2,1-2H3 |
InChI Key |
OOBBGTAAIFPBQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCC(O2)CSC3=NN=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.